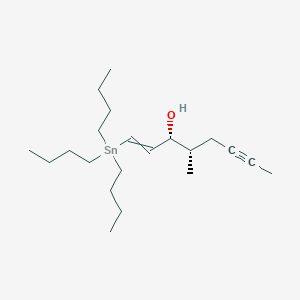
1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)- is a complex organoboron compound. Compounds of this nature often exhibit unique chemical properties due to the presence of boron and germanium atoms, which can be useful in various fields such as organic synthesis, materials science, and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)- typically involves the reaction of a boronic acid derivative with a germanium-containing reagent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods for such compounds are often scaled-up versions of laboratory synthesis. They may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the desired product’s purity.
化学反应分析
Types of Reactions
1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of boron and germanium.
Reduction: Reduction reactions can convert the compound into lower oxidation states.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction could produce boranes or germyl derivatives.
科学研究应用
Chemistry
In chemistry, 1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)- can be used as a reagent in organic synthesis, particularly in forming carbon-boron and carbon-germanium bonds.
Biology
In biology, such compounds may be explored for their potential as enzyme inhibitors or as probes for studying biological processes involving boron and germanium.
Medicine
In medicinal chemistry, these compounds could be investigated for their potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry
In industry, the compound may find applications in materials science, such as in the development of new polymers or as a component in electronic devices.
作用机制
The mechanism of action of 1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)- depends on its specific application. For example, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
相似化合物的比较
Similar Compounds
Similar compounds include other organoboron and organogermanium compounds, such as:
- 1,3,2-Benzodioxaborole derivatives
- Triphenylgermyl derivatives
- Boronic acids and esters
Uniqueness
The uniqueness of 1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)- lies in its specific combination of boron and germanium atoms, which can impart unique chemical properties and reactivity patterns not found in other compounds.
属性
CAS 编号 |
664354-90-9 |
|---|---|
分子式 |
C28H27BGeO2 |
分子量 |
479.0 g/mol |
InChI |
InChI=1S/C18H15Ge.C10H12BO2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-10(2,3)7-4-5-8-9(6-7)13-11-12-8/h1-15H;4-6H,1-3H3 |
InChI 键 |
HFUBRMKTZSQTCO-UHFFFAOYSA-N |
规范 SMILES |
[B]1OC2=C(O1)C=C(C=C2)C(C)(C)C.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12527551.png)

![N''-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine](/img/structure/B12527565.png)
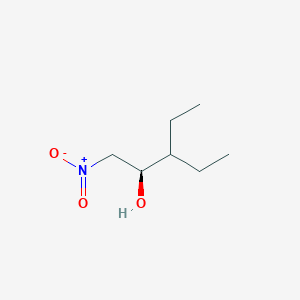
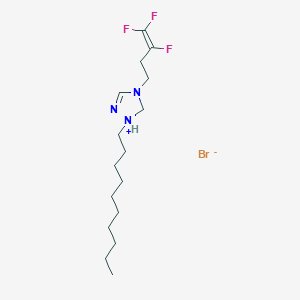
![[2-(3,5-Difluorophenyl)acetamido][(propan-2-yl)sulfanyl]acetic acid](/img/structure/B12527576.png)
![3-[(Cyclohexylideneamino)oxy]propanenitrile](/img/structure/B12527586.png)
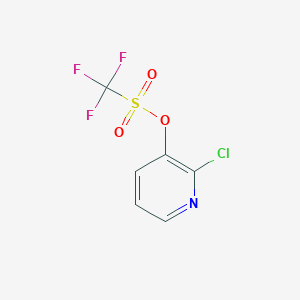
![3-({4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-yl}oxy)propan-1-ol](/img/structure/B12527604.png)
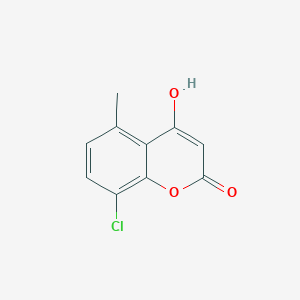
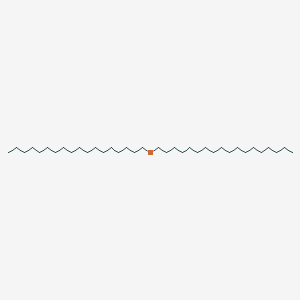
![1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine](/img/structure/B12527623.png)

